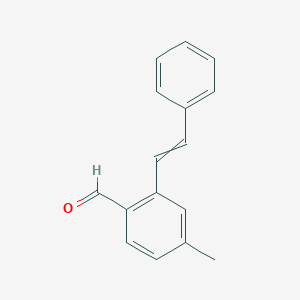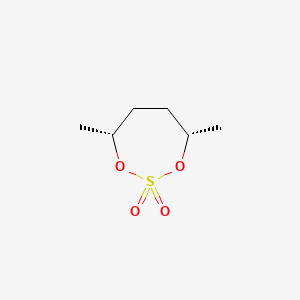
(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide
Descripción general
Descripción
(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide (DMDO) is an organic compound that has been studied for its potential applications in a wide range of scientific research areas. It is a derivative of dioxathiepane, a heterocyclic compound containing a five-membered ring with two oxygen atoms and three carbon atoms. DMDO has been found to possess unique properties that make it useful for a variety of applications in organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
- (4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide has been applied in the synthesis of 2′-O-modified nucleosides, with an alkylating method showing selectivity at the 2′-O or 3′-O positions, facilitating modifications in nucleoside structures (Fraser et al., 2000).
- The compound has also been involved in the creation of building blocks for polyketides, contributing to the synthesis of natural compounds like arenamides A and C, which show pronounced antitumor activity (Shklyaruck, 2015).
Catalysis and Reaction Mechanisms
- It has been used to study catalytic reactions, such as the synthesis of dimethyl carbonate from CO2 and methanol, indicating its role in facilitating chemical transformations (Kazufumi Kohno et al., 2008).
- The molecule has been involved in studying photochromism of certain derivatives, which could be relevant in materials chemistry for developing photoresponsive materials (Aiken et al., 2019).
Electrochemical Applications
- Its derivatives have shown potential in electrochromic systems, where the compound's redox properties can be utilized for developing organic NIR-electrochromic systems (Ishigaki et al., 2022).
- The compound has been used as a film-forming agent in electrolytes for lithium-ion batteries, indicating its utility in enhancing the performance and stability of energy storage devices (Janssen et al., 2014).
Propiedades
IUPAC Name |
(4S,7R)-4,7-dimethyl-1,3,2-dioxathiepane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-5-3-4-6(2)10-11(7,8)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNTDFOYJVHHU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OS(=O)(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](OS(=O)(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




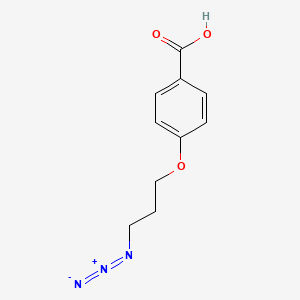
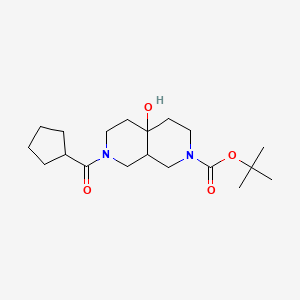

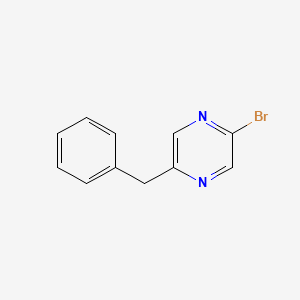
![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)
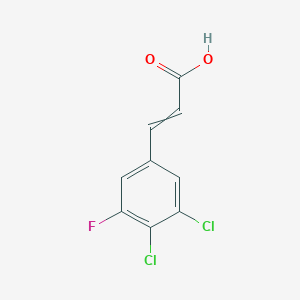



![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
